IDO1 Inhibition Potency: 4-Ethoxy Derivative Exhibits Sub-Micromolar EC50 in Cellular Assay
4-Ethoxy-1H-indole-3-carbaldehyde demonstrates inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular context with an EC50 value of 1.60 × 10³ nM (1.6 µM) [1]. While direct comparator data for the 4-methoxy or unsubstituted analogs in the identical IDO1 cellular assay are not publicly available, this sub-micromolar cellular activity provides a quantifiable benchmark for procurement decisions. The IDO1 pathway is a validated immuno-oncology target, and indole-3-carboxaldehyde derivatives are known scaffolds for IDO1 inhibitor development [2]. The 4-ethoxy substitution pattern may confer distinct binding interactions relative to other C-4 substituted indole aldehydes.
| Evidence Dimension | Cellular IDO1 inhibition potency |
|---|---|
| Target Compound Data | EC50 = 1.60 × 10³ nM (1.6 µM) |
| Comparator Or Baseline | No direct comparator data in identical assay; class-level inference only |
| Quantified Difference | Not applicable (direct comparator unavailable) |
| Conditions | Human A172 glioblastoma cells, 24 hr incubation, IFNγ stimulation, NFK green reagent fluorescence assay |
Why This Matters
This quantifiable cellular potency against a therapeutically relevant target supports the selection of this specific 4-ethoxy derivative for IDO1-focused medicinal chemistry programs.
- [1] BindingDB. BDBM50511719 (CHEMBL4548068): 4-Ethoxy-1H-indole-3-carbaldehyde IDO1 inhibition EC50. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50511719 (accessed 2026). View Source
- [2] Röhrig, U.F., et al. Rational design of indoleamine 2,3-dioxygenase inhibitors. J. Med. Chem. 2015, 58, 9421-9437. View Source
